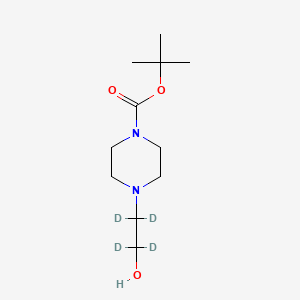
ALACHLORMERCAPTURATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alachlor mercapturate is a metabolite of alachlor, a widely used chloroacetanilide herbicide. Alachlor is primarily used to control broadleaf weeds and annual grasses in crops such as corn and soybeans. Alachlor mercapturate is formed in the body as a result of the detoxification process of alachlor, making it a significant biomarker for exposure to this herbicide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of alachlor mercapturate involves the metabolic conversion of alachlor in the body. Alachlor undergoes enzymatic reactions, primarily involving glutathione S-transferase, leading to the formation of alachlor mercapturate. This process includes the conjugation of alachlor with glutathione, followed by further enzymatic modifications .
Industrial Production Methods: While alachlor mercapturate is not produced industrially, its precursor, alachlor, is synthesized through a series of chemical reactions. The industrial synthesis of alachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by methoxymethylation .
Analyse Chemischer Reaktionen
Types of Reactions: Alachlor mercapturate can undergo various chemical reactions, including:
Oxidation: Alachlor mercapturate can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to its parent compound, alachlor.
Substitution: The mercapturate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alachlor.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alachlor mercapturate is primarily used as a biomarker for monitoring exposure to alachlor. Its presence in biological samples, such as urine, indicates the extent of exposure to the herbicide. This is particularly important in occupational health studies to assess the exposure levels of agricultural workers .
In environmental science, alachlor mercapturate is used to study the degradation and environmental fate of alachlor. It helps in understanding the persistence and mobility of alachlor in various environmental matrices .
Wirkmechanismus
Alachlor mercapturate exerts its effects through its role as a detoxification product of alachlor. The parent compound, alachlor, inhibits the synthesis of proteins and lipids in plants, leading to the death of weeds. The detoxification process involves the conjugation of alachlor with glutathione, followed by enzymatic cleavage and modification to form alachlor mercapturate .
Vergleich Mit ähnlichen Verbindungen
Metolachlor Mercapturate: A metabolite of metolachlor, another chloroacetanilide herbicide.
Acetochlor Mercapturate: A metabolite of acetochlor, also a chloroacetanilide herbicide.
Comparison: Alachlor mercapturate is unique in its specific formation pathway and its use as a biomarker for alachlor exposure. While metolachlor and acetochlor mercapturates serve similar purposes for their respective parent compounds, the specific enzymatic pathways and environmental behaviors differ. Alachlor mercapturate is particularly significant due to the widespread use of alachlor and the need for monitoring its exposure in agricultural settings .
Eigenschaften
CAS-Nummer |
116482-92-9 |
|---|---|
Molekularformel |
C19H28N2O5S |
Molekulargewicht |
396.502 |
IUPAC-Name |
(2R)-2-acetamido-3-[2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-5-14-8-7-9-15(6-2)18(14)21(12-26-4)17(23)11-27-10-16(19(24)25)20-13(3)22/h7-9,16H,5-6,10-12H2,1-4H3,(H,20,22)(H,24,25)/t16-/m0/s1 |
InChI-Schlüssel |
RFZSQTJRFQHGIJ-INIZCTEOSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CSCC(C(=O)O)NC(=O)C |
Synonyme |
ALACHLORMERCAPTURATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


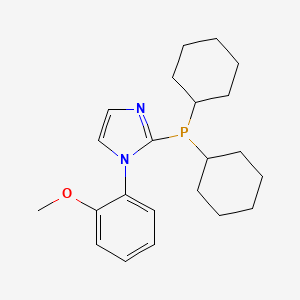

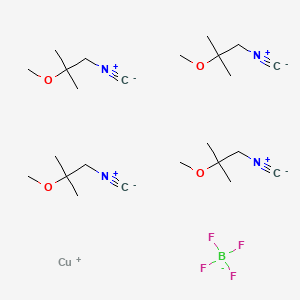
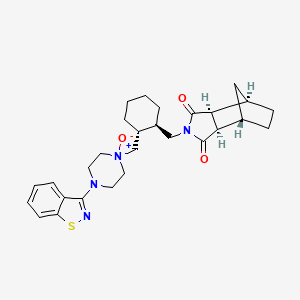
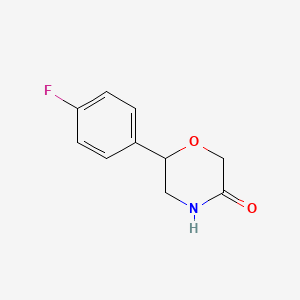
![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)
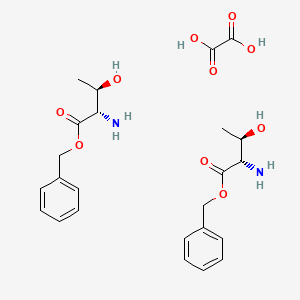
![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)

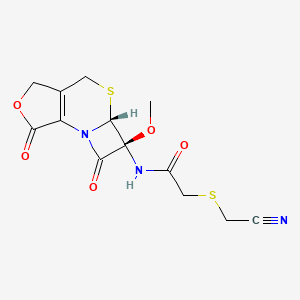
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid](/img/structure/B570767.png)
